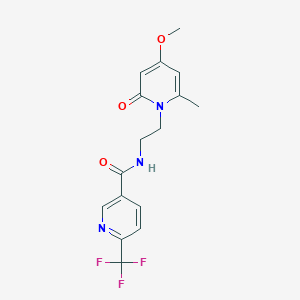

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide

Description

This compound is a nicotinamide derivative characterized by a trifluoromethyl (-CF₃) group at the 6-position of the pyridine ring and a substituted ethyl linker bearing a 4-methoxy-6-methyl-2-oxopyridin moiety. The trifluoromethyl group is a hallmark of enhanced metabolic stability and lipophilicity, commonly employed in medicinal chemistry to improve pharmacokinetic properties .

Properties

IUPAC Name |

N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3N3O3/c1-10-7-12(25-2)8-14(23)22(10)6-5-20-15(24)11-3-4-13(21-9-11)16(17,18)19/h3-4,7-9H,5-6H2,1-2H3,(H,20,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSGGYXCYFMHCNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1CCNC(=O)C2=CN=C(C=C2)C(F)(F)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Route A: : The synthesis begins with the preparation of 4-methoxy-6-methyl-2-oxopyridine, which is then reacted with ethylene bromide in the presence of a base to form 2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl bromide. This intermediate is subsequently reacted with 6-(trifluoromethyl)nicotinoyl chloride under basic conditions to yield the final product.

Route B: : An alternative synthesis route involves the direct coupling of 4-methoxy-6-methyl-2-oxopyridine with 2-bromoethylamine, followed by the addition of 6-(trifluoromethyl)nicotinic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate amide bond formation.

Industrial Production Methods:

For large-scale industrial production, the use of continuous flow reactors is preferred for increased yield and efficiency. This method also minimizes potential side reactions by providing precise control over reaction conditions such as temperature and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups attached to the pyridine ring.

Reduction: : Reduction reactions can target the carbonyl group in the pyridine ring.

Substitution: : Nucleophilic and electrophilic substitutions can occur, primarily on the pyridine and nicotinamide rings.

Common Reagents and Conditions:

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: : Sodium borohydride (NaBH4) and lithium aluminium hydride (LiAlH4) are frequently used reducing agents.

Substitution: : Halogenating agents such as N-bromosuccinimide (NBS) and electrophiles like acetyl chloride (CH3COCl) can be used.

Major Products:

Oxidation: : Formation of pyridone derivatives.

Reduction: : Formation of alcohol derivatives.

Substitution: : Formation of halogenated or acetylated derivatives.

Scientific Research Applications

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide has diverse applications in the following fields:

Chemistry: : Used as a ligand in coordination chemistry and as a building block in organic synthesis.

Biology: : Investigated for its potential as an enzyme inhibitor or activator, influencing metabolic pathways.

Medicine: : Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer activities.

Industry: : Utilized in the development of specialty chemicals and materials.

Mechanism of Action

This compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes or receptors. The methoxy, methyl, and trifluoromethyl groups play crucial roles in binding affinity and specificity. The pathways involved often include modulation of enzyme activity or alteration of receptor-ligand interactions, leading to downstream biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Observations:

Trifluoromethyl Group : Ubiquitous in analogues (e.g., ), this group enhances lipophilicity and resistance to oxidative metabolism. However, its position (e.g., pyridine vs. biphenyl in goxalapladib ) dictates target specificity.

Linker Diversity : The target compound’s ethyl-oxopyridin linker contrasts with sulfur-based (e.g., 6-mercapto in ) or ether-based linkers (e.g., ), affecting solubility and steric interactions.

Pharmacokinetic and Pharmacodynamic (PK/PD) Considerations

- Bioavailability: The trifluoromethyl group and methoxy substituent likely improve oral absorption compared to non-fluorinated analogues (e.g., 6-mercapto derivatives in ).

- Metabolism : Oxidative metabolism of the 2-oxopyridin moiety may generate active metabolites, as seen with similar lactam-containing drugs .

Research Findings and Data Tables

Hypothetical Physicochemical Properties

Therapeutic Potential (Inferred)

Biological Activity

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

- A pyridine derivative

- A trifluoromethyl group

- An ethyl linker connecting to the nicotinamide moiety

This unique configuration is believed to enhance its interaction with biological targets, particularly in cancer therapy.

Research indicates that this compound acts primarily as an inhibitor of histone methyltransferase EZH2 . EZH2 is crucial for gene silencing through histone methylation, which can lead to the downregulation of tumor suppressor genes. By inhibiting EZH2, this compound may reverse epigenetic silencing, thereby reactivating these critical genes and potentially inhibiting tumor growth.

Anticancer Activity

The primary focus of research on this compound has been its anticancer properties . It has shown promise in various preclinical studies:

- Inhibition of Tumor Growth : Studies have demonstrated that the compound can significantly reduce the proliferation of cancer cells in vitro and in vivo models.

- Reactivation of Tumor Suppressor Genes : By inhibiting EZH2, it facilitates the re-expression of genes that are typically silenced in cancerous cells.

Case Studies

- Breast Cancer Models : In experiments using breast cancer cell lines, the compound exhibited a dose-dependent inhibition of cell proliferation, correlating with decreased EZH2 activity and increased expression of tumor suppressor genes.

- Lymphoma Studies : Another study highlighted its efficacy in lymphoma models, where it was shown to induce apoptosis in malignant cells while sparing normal lymphocytes.

Data Tables

The following table summarizes key findings from various studies on the biological activity of this compound:

| Study Type | Target Disease | Key Findings | Reference |

|---|---|---|---|

| In vitro | Breast Cancer | Dose-dependent inhibition of proliferation | |

| In vivo | Lymphoma | Induction of apoptosis in malignant cells | |

| Mechanistic Study | General Oncology | Inhibition of EZH2 leading to reactivation of genes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.